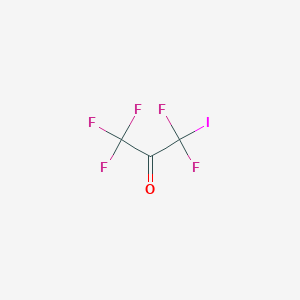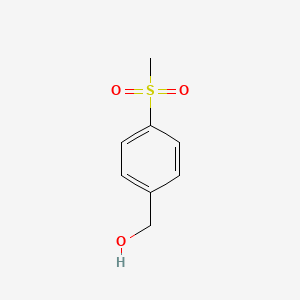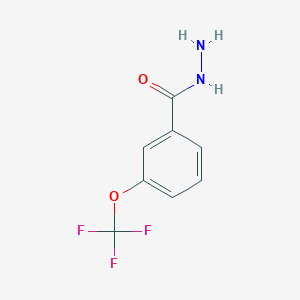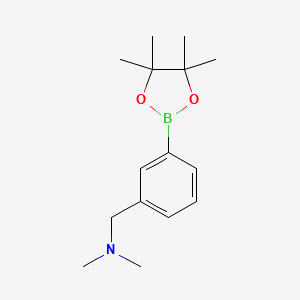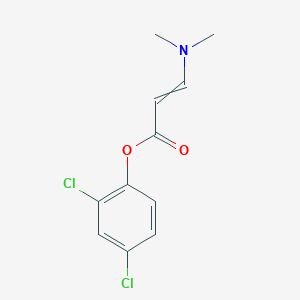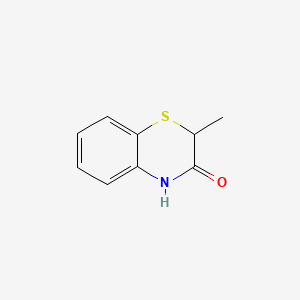
1-Cyclopentyl-2,3-dihydro-1H-indole-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopentyl-2,3-dihydro-1H-indole-5-carbaldehyde is a chemical compound with the molecular formula C14H17NO and a molecular weight of 215.3 g/mol . This compound is part of the indole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Wirkmechanismus
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This broad-spectrum interaction makes them valuable in the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, causing various biological changes . These changes can lead to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biochemical pathways due to their interaction with multiple receptors .
Result of Action
Indole derivatives are known to have diverse biological activities, which suggests that they can produce a wide range of molecular and cellular effects .
Biochemische Analyse
Biochemical Properties
1-Cyclopentyl-2,3-dihydro-1H-indole-5-carbaldehyde is involved in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s indole structure allows it to participate in electrophilic substitution reactions due to its aromatic nature . It has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and stability. The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, leading to changes in their conformation and activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . It has been shown to modulate the activity of key signaling molecules, leading to alterations in downstream signaling cascades. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes. These changes in gene expression can lead to alterations in cellular metabolism, affecting the overall function and health of the cells.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It can bind to specific receptors or enzymes, leading to inhibition or activation of their activity. This binding can induce conformational changes in the target molecules, affecting their function. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function . Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its activity. Long-term exposure to the compound can result in cumulative effects on cellular function, including alterations in cell signaling, gene expression, and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and overall health . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. At high doses, the compound can exhibit toxic or adverse effects, including cellular damage, disruption of metabolic processes, and alterations in gene expression.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism . The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in these pathways. These interactions can lead to changes in the overall metabolic profile of the cells, affecting their function and health.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence the localization and accumulation of the compound within specific cellular compartments, affecting its activity and function.
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization signals ensure that the compound reaches its intended site of action, where it can exert its effects on cellular function.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form the indole ring . The cyclopentyl group can be introduced through various alkylation reactions, and the aldehyde group can be added via formylation reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale Fischer indole synthesis followed by subsequent functional group modifications. The specific conditions and reagents used would depend on the desired yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1-Cyclopentyl-2,3-dihydro-1H-indole-5-carbaldehyde can undergo various chemical reactions, including:
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation, sulfuric acid (H2SO4) for sulfonation
Major Products Formed
Oxidation: 1-Cyclopentyl-2,3-dihydro-1H-indole-5-carboxylic acid
Reduction: 1-Cyclopentyl-2,3-dihydro-1H-indole-5-methanol
Substitution: Various substituted indole derivatives depending on the specific reaction
Wissenschaftliche Forschungsanwendungen
1-Cyclopentyl-2,3-dihydro-1H-indole-5-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Cyclopentyl-1H-indole-3-carbaldehyde
- 1-Cyclopentyl-2,3-dihydro-1H-indole-3-carbaldehyde
- 1-Cyclopentyl-1H-indole-5-carboxylic acid
Uniqueness
1-Cyclopentyl-2,3-dihydro-1H-indole-5-carbaldehyde is unique due to its specific substitution pattern on the indole ring, which can lead to distinct chemical and biological properties compared to other similar compounds . Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development .
Eigenschaften
IUPAC Name |
1-cyclopentyl-2,3-dihydroindole-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c16-10-11-5-6-14-12(9-11)7-8-15(14)13-3-1-2-4-13/h5-6,9-10,13H,1-4,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCJUEVZZWFRFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC3=C2C=CC(=C3)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[4-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1307212.png)
![3-[4-(3-fluoropropoxy)phenyl]-N-(2-pyridin-4-ylpyrimidin-4-yl)prop-2-enamide](/img/structure/B1307214.png)

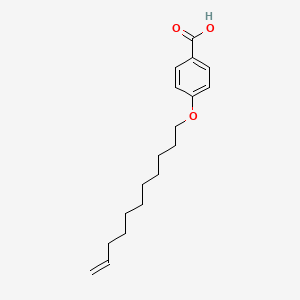
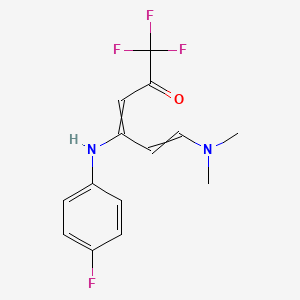
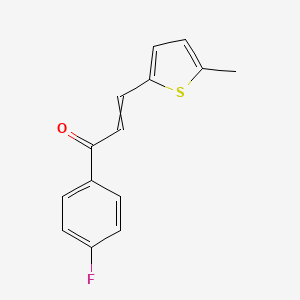
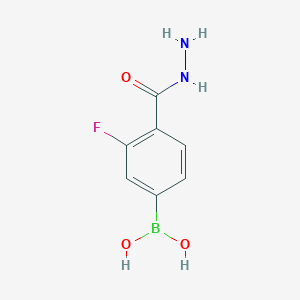
![2-[4-(3-fluoropropoxy)phenyl]-3-[(4-phenoxyphenyl)amino]prop-2-enenitrile](/img/structure/B1307235.png)
